molecular formula C12H9N3O B15244285 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one CAS No. 66066-67-9

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Cat. No.: B15244285
CAS No.: 66066-67-9
M. Wt: 211.22 g/mol
InChI Key: AYIPQDXLIFHGBB-UHFFFAOYSA-N
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Description

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a nitrogen-rich fused heterocyclic compound of significant interest in medicinal and materials chemistry. This scaffold is recognized for its potential as a versatile building block in pharmaceutical research, particularly in the development of novel enzyme inhibitors and receptor modulators . Compounds based on the 1,2,4-triazolo[1,5-a]pyridine core have been investigated for various biological activities, including as inhibitors of viral RNA-dependent RNA polymerase for anti-influenza agents , and as kinase inhibitors . The rigid, planar structure of this heterocycle also makes it a promising candidate for applications in materials science, particularly in the development of organic luminescent materials and fluorophores . Researchers value this compound for its utility in constructing complex molecular architectures via further functionalization at reactive sites. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66066-67-9

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

7-phenyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14)

InChI Key

AYIPQDXLIFHGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3

Origin of Product

United States

Preparation Methods

Oxidative Cyclization

Oxidative cyclization of thiomethyl intermediates provides an alternative route. For instance, treating 7-methylthio-5-phenyl-triazolo[1,5-a]pyrimidine with oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a ketone.

Reaction Conditions :

  • Oxidizing Agent: H₂O₂ (30%)
  • Solvent: Glacial acetic acid
  • Temperature: 50–60°C
  • Yield: 60–70%

Direct Amination and Cyclization

Amination of cyanoacetamide derivatives followed by cyclization has also been explored. For example, 2-cyano-N-pyridin-2-ylacetamide reacts with cycloheptanone in DMF to form intermediates that undergo cyclocondensation with triazole carbonyl chlorides.

Comparative Analysis of Synthetic Methodologies

The table below summarizes the efficiency, scalability, and limitations of the primary synthesis routes:

Method Starting Materials Yield (%) Advantages Limitations
Cyclocondensation 5-Amino-triazole, 1,3-Diketones 60–80 One-step, high regioselectivity Requires harsh reflux conditions
Chlorination-Hydrolysis 7-Hydroxy intermediates, POCl₃ 70–85 Tunable C7 substitution Multi-step, toxic reagents
Nucleophilic Substitution 7-Chloro derivatives, Amines/Alkoxides 65–75 Broad functional group tolerance Limited to reactive nucleophiles
Oxidative Cyclization Thiomethyl intermediates, H₂O₂ 60–70 Mild conditions Moderate yields

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via a tandem reaction pathway involving:

  • Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A via dimethylamine elimination.

  • Nucleophilic Addition : The nitrogen lone pair attacks the nitrile group of A , forming intermediate B .

  • Condensation : Intermediate B undergoes condensation with the carbonyl group to form intermediate C .

  • Elimination : Water elimination yields the final triazolo pyridine product .

Functional Group Modifications

The versatility of the triazolo pyridine scaffold allows for diverse functionalization:

  • Carboxylic Acids : Direct C–N bond formation with metal-free conditions .

  • Aldehydes/Phenylisothiocyanate : Successful incorporation into the heterocycle .

  • Phenyl Substituents : Position-specific substitution (e.g., C-7 phenyl in the target compound) enhances stability and biological activity .

Key Research Findings

  • Substituent Effects : Catechol moieties at the C-2 position significantly enhance RNase H inhibition (e.g., IC₅₀ = 0.8 µM) .

  • Scaffold Stability : Aromatic triazolo pyridine cores exhibit better synthetic manageability and biological activity compared to dihydro forms .

This compound’s synthesis leverages efficient, catalyst-free methods, while its functionalization and biological activity underscore its potential in medicinal chemistry.

Scientific Research Applications

7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₁H₈N₄O (based on related structures in and ) .
  • Melting Point : Similar derivatives (e.g., 7-chloro-5-phenyl analogs) exhibit m.p. 146–148°C , while alkylated versions (e.g., 7-pentyloxy) show m.p. 168–171°C .
  • Spectroscopic Data: Key IR peaks include C=N (1616–1688 cm⁻¹) and N–N (1152–1194 cm⁻¹) stretches, consistent with the triazole and pyrimidinone moieties .

Comparison with Similar Compounds

Triazolopyrimidinones and related heterocycles exhibit structural diversity, with variations in substituent positions, ring systems, and functional groups. Below is a comparative analysis:

Substituent Variations on the Triazolopyrimidinone Core

Compound Name Substituents (Position) Key Properties/Activities References
7-Phenyl-Triazolopyrimidinone Phenyl (C7) Not explicitly reported; inferred stability and π-π stacking potential from aromatic substitution.
S1-TP 4-Methoxyphenyl (C2), Chloromethyl (C5) Electrochemically active; Epₐ = 0.85 V (oxidation) .
Compound 4 (7-Chloro-5-phenyl) Cl (C7), Phenyl (C5) m.p. 146–148°C; reactive site for nucleophilic substitution .
7-Amino-2-(4-chlorophenyl) NH₂ (C7), 4-Cl-Ph (C2) Potential for hydrogen bonding; CAS 1354764-81-0 .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity at C7 (e.g., compound 4 serves as an intermediate for further substitutions) .
  • Electron-Donating Groups (e.g., OCH₃): Enhance electrochemical oxidation potentials, as seen in S1-TP .

Structural Analogues with Expanded Ring Systems

Compound Name Core Structure Key Features References
7-Phenyl-Triazolopyrimidinone Triazolo[1,5-a]pyrimidine Compact, planar structure suitable for small-molecule drug design.
2-Phenyl-Triazolo[1,5-a][1,3,5]triazin-5-one Triazolo-triazine Additional triazine ring increases molecular weight (C₁₆H₁₃N₇O) and hydrogen-bonding capacity .
2-(2-Furanyl)-7-phenyl-Triazolo[1,5-c]pyrimidin-5-amine Triazolo[1,5-c]pyrimidine Furanyl substitution confers oral bioavailability; acts as adenosine A2A antagonist (IC₅₀ < 10 nM) .

Key Observations :

  • Triazolo-Triazines : Broader π-systems may enhance binding to hydrophobic protein pockets but reduce metabolic stability .
  • Triazolo[1,5-c]pyrimidines : Structural isomerism (vs. [1,5-a]) alters ring conformation, impacting receptor selectivity .

Pharmacological and Electrochemical Profiles

Compound Type Example Activity/Property References
Alkylated Derivatives 7-Heptyloxy-5-phenyl Lipophilic (logP > 3); potential CNS penetration .
Amino-Substituted 7-Amino-2-(4-Cl-Ph) Hydrogen-bond donor/acceptor; antimicrobial potential .
Chlorinated 7-Chloro-5-phenyl Electrophilic C7 site for cross-coupling reactions .
Electroactive S1-TP, S2-TP, S3-TP Oxidation potentials correlate with electron-donating substituents (S1-TP: 0.85 V; S2-TP: 0.78 V) .

Key Observations :

  • Alkyl Chains : Improve membrane permeability but may reduce aqueous solubility (e.g., 7-heptyloxy derivative has m.p. 117–119°C) .
  • Electrochemical Behavior: Piperidine (S2-TP) and morpholine (S3-TP) substituents lower oxidation potentials compared to chloromethyl (S1-TP), suggesting tunable redox profiles for drug design .

Biological Activity

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anticonvulsant, and antiviral activities. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety with a phenyl substituent. Its molecular formula is C13H10N4OC_{13}H_{10}N_4O.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the antiproliferative effects of this compound on human cancer cell lines MGC-803, HCT-116, and MCF-7. The results showed an IC50 value of 3.91 μM against MCF-7 cells, indicating potent cytotoxicity .
Cell LineIC50 (μM)Mechanism of Action
MGC-8033.91Apoptosis induction
HCT-1160.53Tubulin polymerization inhibition
MCF-73.91ERK signaling pathway suppression

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity. In a study involving various derivatives of triazolo-pyridines, this compound was found to possess significant anticonvulsant effects.

  • Findings : The compound demonstrated an effective dose (ED50) of 84.9 mg/kg in animal models .

Antiviral Activity

Additionally, the antiviral properties of this compound have been explored. Preliminary data suggest that it may inhibit viral replication and exhibit effectiveness against specific viral strains.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • ERK Signaling Pathway : Inhibition of the ERK signaling pathway leads to reduced phosphorylation levels of key proteins involved in cell proliferation.
  • Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells.

Q & A

Q. What are the most reliable synthetic routes for 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one?

The synthesis typically involves multi-step protocols, often starting with cyclocondensation reactions. Key methods include:

  • One-pot three-component reactions : Combining aminotriazoles, aldehydes, and ketones in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) for cyclization .
  • Catalytic cyclization : Using copper(I) iodide or sodium ascorbate to facilitate triazole ring formation under mild conditions .
  • Multi-step functionalization : Introducing substituents (e.g., phenyl groups) via nucleophilic substitution or cross-coupling reactions .

Q. Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield (%)Reference
CyclizationAPTS, ethanolEthanol80°C65–75
Triazole formationCuI, sodium ascorbateDMSORT70–85

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD) : Resolves bond angles and planarity of the fused triazole-pyridine system .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., phenyl at C7) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 273.32 for C12H11N5O) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • By-products : Unreacted intermediates (e.g., hydrazinyl precursors) or regioisomers due to competing cyclization pathways.
  • Mitigation :
    • Column chromatography : Silica gel with gradient elution (e.g., EtOAc/petroleum ether) .
    • Recrystallization : Using ethanol or DMF to isolate high-purity crystals .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50 values) .

Advanced Research Questions

Q. How can computational modeling optimize this compound's target binding?

  • Molecular docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., kinases). The phenyl group’s π-π stacking with aromatic residues is critical .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. Table 2: Docking Scores for Analogues

SubstituentTarget ProteinBinding Energy (kcal/mol)
7-PhenylCDK2-9.2
7-CyclopentylEGFR-8.7

Q. How do structural modifications impact SAR (Structure-Activity Relationships)?

  • Phenyl group at C7 : Enhances hydrophobic interactions but may reduce solubility.
  • Methoxy or methylthio groups : Improve metabolic stability (e.g., t½ increase from 2.1 to 4.8 hrs in liver microsomes) .
  • Ethyl ester derivatives : Increase solubility (logP reduction from 3.1 to 1.8) without compromising activity .

Q. How should researchers reconcile contradictory biological activity data across studies?

Discrepancies often arise from:

  • Purity differences : Impurities >5% can skew IC50 values. Validate purity via HPLC (>98%) .
  • Assay conditions : pH, serum proteins, or incubation time variations. Standardize protocols using CLSI guidelines .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Esterification of carboxylic acid groups enhances oral bioavailability (e.g., AUC increase from 120 to 450 ng·h/mL) .
  • Nanoparticle encapsulation : PLGA nanoparticles improve plasma half-life from 2 to 8 hours .

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